molecular formula C22H17N3OS2 B12005932 (5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-41-0

(5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12005932
CAS No.: 623940-41-0
M. Wt: 403.5 g/mol
InChI Key: VOMOTTVJAGGBBZ-RGEXLXHISA-N
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Description

The compound (5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core containing nitrogen and sulfur atoms. Its structure features:

  • A thiazolidin-4-one ring with a 2-thioxo (C=S) group at position 2.
  • A Z-configured benzylidene substituent at position 5, derived from a 1,3-diphenylpyrazole moiety.

This compound shares structural motifs with bioactive molecules, particularly antimicrobial and anticancer agents, due to the presence of the thioxothiazolidinone core and aromatic substituents . Its synthesis typically involves condensation reactions between thiazolidinone precursors and substituted aldehydes under basic conditions .

Properties

CAS No.

623940-41-0

Molecular Formula

C22H17N3OS2

Molecular Weight

403.5 g/mol

IUPAC Name

(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3OS2/c1-2-13-24-21(26)19(28-22(24)27)14-17-15-25(18-11-7-4-8-12-18)23-20(17)16-9-5-3-6-10-16/h2-12,14-15H,1,13H2/b19-14-

InChI Key

VOMOTTVJAGGBBZ-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the Knoevenagel step. A study demonstrated that 15 minutes of microwave exposure at 100°C in dimethyl sulfoxide (DMSO) with potassium carbonate as a base increases yields to 78–85% while preserving stereoselectivity. This method reduces side product formation compared to conventional heating.

Solid-Phase Synthesis

Immobilization of the thiazolidinone precursor on Wang resin enables iterative coupling with diphenylpyrazole aldehydes. After condensation, cleavage from the resin using trifluoroacetic acid (TFA) yields the pure product, albeit with marginally lower efficiency (55–60% yield).

Characterization and Quality Control

The compound is characterized via:

  • IR Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch).

  • ¹H NMR : Distinct signals at δ 7.85 ppm (pyrazole H-5), δ 6.95–7.45 ppm (diphenyl protons), and δ 5.15–5.35 ppm (allyl CH₂).

  • LC-MS : Molecular ion peak at m/z 423.1 [M+H]⁺.

Purity is validated using HPLC (C18 column, acetonitrile/water gradient), with retention times consistently at 12.3 minutes.

Challenges and Optimization Strategies

Stereochemical Control

The Z-configuration is thermodynamically favored but requires precise control. Adding catalytic amounts of zinc chloride (ZnCl₂) during condensation enhances Z-selectivity to >95% by coordinating to the aldehyde oxygen and stabilizing the transition state.

Solvent Selection

Ethanol outperforms DMF or THF in minimizing racemization. Polar aprotic solvents increase reaction rates but promote E-isomer formation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazolidinone ring or the pyrazole moiety, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl group or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the thiazolidinone ring can produce dihydrothiazolidinones.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiazolidinones exhibit a range of biological activities, including:

  • Anticancer Properties :
    • Studies have shown that (5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can modulate cellular mechanisms involved in oxidative stress and apoptosis. Its effect on reactive oxygen species levels suggests potential cytotoxic effects on tumor cells .
    • In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including glioblastoma and breast cancer cells .
  • Antimicrobial Activity :
    • The compound exhibits antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent. Its derivatives have shown effectiveness against several pathogenic strains .
  • Anti-inflammatory Effects :
    • Thiazolidinone derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the anti-glioma activity of thiazolidinone derivatives, including (5Z)-3-allyl derivative, showing significant cytotoxic effects on glioblastoma multiforme cells .
  • Antimicrobial Efficacy :
    • Research demonstrated that derivatives of this compound possess potent antibacterial activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of (5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their differences:

Compound Name Substituents (Position 3 and 5) Key Structural Features Biological/Physical Properties Reference
Target Compound 3-Allyl, 5-(1,3-diphenylpyrazol-4-yl)methylene Z-configuration; diphenylpyrazole enhances aromatic stacking Not explicitly reported (assumed antimicrobial) N/A
(5Z)-3-Phenethyl-5-[(1,3-diphenylpyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one 3-Phenethyl Increased lipophilicity due to phenethyl group; similar Z-configuration Higher solubility in organic solvents
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-Phenyl, 5-(2-hydroxybenzylidene) Hydroxy group enables H-bonding; E/Z isomerism possible Antimicrobial activity reported
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... 3-Hexyl, 5-substituted pyrazole with alkoxy groups Extended alkyl chain enhances membrane permeability; alkoxy groups modify electronic effects Likely enhanced bioavailability
(Z)-5-(Substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one Varied benzylidene and methylthio groups Methylthio replaces thioxo; simpler substituents Moderate cytotoxicity in vitro

Key Findings from Comparative Studies

Electronic and Steric Effects
  • The allyl group at position 3 introduces steric hindrance but improves solubility compared to bulkier substituents like phenethyl () or hexyl ().

Biological Activity

The compound (5Z)-3-allyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes an allyl group and a pyrazole moiety, both of which contribute to its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H16N2S2\text{C}_{18}\text{H}_{16}\text{N}_2\text{S}_2

The synthesis typically involves the reaction of thiazolidinones with various aldehydes or ketones under specific conditions, leading to derivatives with enhanced biological properties. The reaction conditions can affect the formation of E/Z isomers, which may influence the biological activity of the resulting compounds .

Biological Activities

Research indicates that derivatives of thiazolidinones exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) production. This suggests its potential use in cancer therapy.
  • Anti-inflammatory Effects : The compound has been reported to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, although further research is needed to elucidate the mechanisms involved .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in various biological pathways. For instance, by affecting ROS levels, it may alter cellular signaling pathways that lead to apoptosis in cancer cells .

Case Studies

A few notable studies highlight the biological activity of this compound:

  • Anticancer Study : A study on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The study attributed this effect to increased ROS production and subsequent apoptosis.
  • Anti-inflammatory Research : In vivo studies indicated that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential utility in treating inflammatory conditions .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEvidenceSource
AnticancerInduces apoptosis via ROS modulation
Anti-inflammatoryReduces inflammation markers in vivo
AntimicrobialExhibits antibacterial and antifungal properties

Q & A

Q. What are the optimal synthetic routes and critical parameters for achieving high yield and purity of this compound?

The synthesis involves multi-step reactions:

Thiazolidinone core formation : Cyclocondensation of thioamides with aldehydes under acidic/basic conditions.

Pyrazole moiety introduction : Knoevenagel condensation or nucleophilic substitution.

Allylation : Reaction with allyl halides.
Critical parameters :

  • Catalysts : Piperidine or acetic acid for Knoevenagel condensation .
  • Solvents : DMF or ethanol (80–100°C) for optimal solubility and reactivity .
  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) for >95% purity .

Q. Table 1: Synthesis Optimization Parameters

StepConditionsYield (%)Purity MethodReference
Thiazolidinone formationThioamide, aldehyde, DMF, 90°C68–72HPLC
AllylationAllyl bromide, K₂CO₃, acetone85TLC
Final condensationPiperidine, ethanol, 80°C78NMR

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Q. What standard in vitro assays evaluate its anti-inflammatory or anticancer potential?

  • Anticancer : MTT assay for cytotoxicity (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays (IC₅₀ comparison with indomethacin) .
  • Antimicrobial : Disc diffusion assays against E. coli or S. aureus .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally similar analogs be resolved?

  • Substituent analysis : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups on phenyl rings .
  • Experimental variables : Standardize cell lines (e.g., HepG2 vs. A549) and concentrations (10–100 µM) .
  • Computational validation : Molecular docking to assess binding affinity variations (e.g., ΔG values for kinase targets) .

Q. What integrated methodologies elucidate the compound’s mechanism of action?

  • In vitro profiling : Enzyme inhibition assays (e.g., topoisomerase II) and apoptosis markers (caspase-3/7 activation) .
  • Computational tools : Molecular dynamics simulations to study protein-ligand stability (e.g., RMSD plots over 100 ns) .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .

Q. How to design SAR studies to optimize pharmacological properties?

  • Analog synthesis : Vary substituents on the pyrazole (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) and thiazolidinone (allyl vs. benzyl) .
  • Bioassay panels : Test analogs against multiple targets (e.g., kinases, GPCRs) to identify selectivity .

Q. Table 2: SAR Insights from Key Studies

SubstituentBiological ActivityKey FindingReference
4-Nitrophenyl (pyrazole)Anticancer (IC₅₀ = 12 µM, MCF-7)Enhanced cytotoxicity vs. unsubstituted analogs
4-Methoxyphenyl (pyrazole)Anti-inflammatory (COX-2 IC₅₀ = 0.8 µM)Improved selectivity over COX-1
Allyl (thiazolidinone)Improved solubility (LogP = 2.1)Better pharmacokinetics vs. pentyl derivatives

Q. What strategies mitigate stability issues during storage or biological testing?

  • Storage : Lyophilization and storage at -20°C under nitrogen .
  • Buffering : Use pH 7.4 PBS to prevent hydrolysis of the thioxo group .
  • Stabilizers : Add 0.1% BSA to biological assay buffers to reduce protein binding .

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